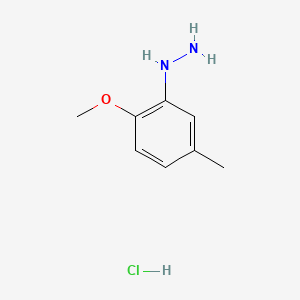
(2-Methoxy-5-methylphenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxy-5-methylphenyl)hydrazine hydrochloride” is an organic compound with the CAS Number: 65208-14-2 . It has a molecular weight of 188.66 . The IUPAC name for this compound is 1-(2-methoxy-5-methylphenyl)hydrazine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-5-methylphenyl)hydrazine hydrochloride” can be represented by the InChI code: 1S/C8H12N2O.ClH/c1-6-3-4-8(11-2)7(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H . The SMILES representation is: CC1=CC(=C(C=C1)OC)NN.Cl .Physical And Chemical Properties Analysis
The compound has a theoretical density of 1.116 g/cm^3 . It has a boiling point of 268.1°C at 760 mmHg . The compound’s refractive index is 1.594 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Research has demonstrated the synthesis of novel compounds using "(2-Methoxy-5-methylphenyl)hydrazine hydrochloride" for antimicrobial applications. For instance, a series of compounds were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains, highlighting its potential in developing new antimicrobial agents (Bharti et al., 2010), (Mickevičienė et al., 2015).
Anti-Tubercular Activity
A novel synthesis route involving "(2-Methoxy-5-methylphenyl)hydrazine hydrochloride" led to compounds with notable anti-tubercular activity, opening avenues for new treatments against Mycobacterium tuberculosis, a critical public health challenge (Ali et al., 2007).
Development of Fluorescent Probes
The compound's utility extends to the development of fluorescent probes for detecting hydrazine, a hazardous substance. Such probes can offer high selectivity and sensitivity, crucial for environmental monitoring and ensuring public safety (Jung et al., 2019).
Synthesis of Antidepressant Agents
Its use in synthesizing derivatives that exhibit antidepressant activities showcases the compound's versatility in medicinal chemistry. Some synthesized pyrazoline derivatives were effective in reducing immobility times in mice, suggesting potential antidepressant properties (Palaska et al., 2001).
Antimicrobial and Antitubercular Synthesis
Further exploration into the synthesis of pyrazoline and isoxazole derivatives using "(2-Methoxy-5-methylphenyl)hydrazine hydrochloride" has shown significant antimicrobial and antitubercular activities, underscoring its potential in creating new therapeutic agents (Vyas et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(2-methoxy-5-methylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-3-4-8(11-2)7(5-6)10-9;/h3-5,10H,9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNNLIDIPZDTKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611021 |
Source


|
| Record name | (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-methylphenyl)hydrazine hydrochloride | |
CAS RN |
65208-14-2 |
Source


|
| Record name | Hydrazine, monohydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxy-5-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




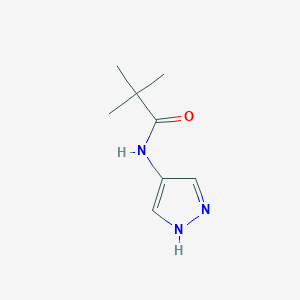
![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

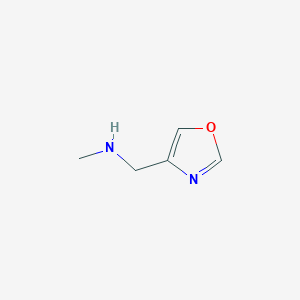


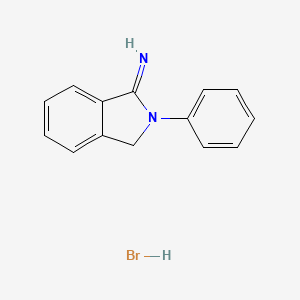
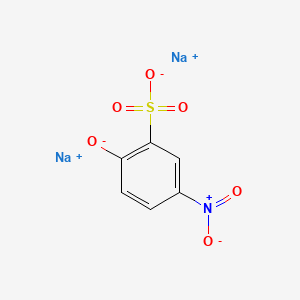
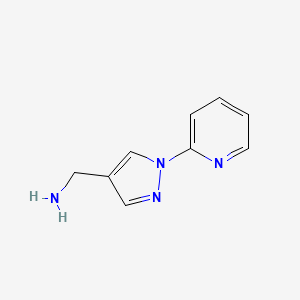

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)